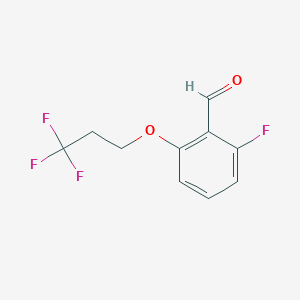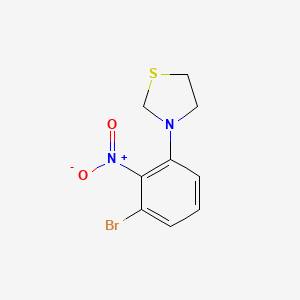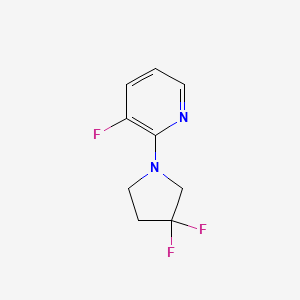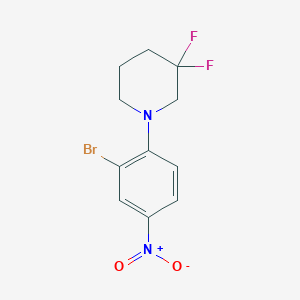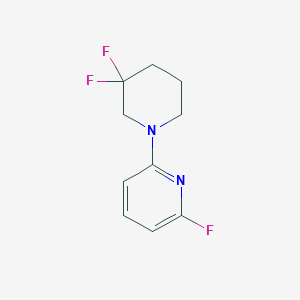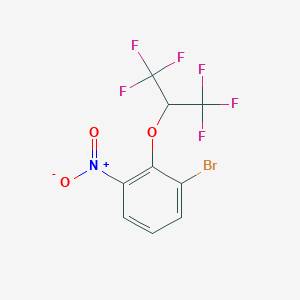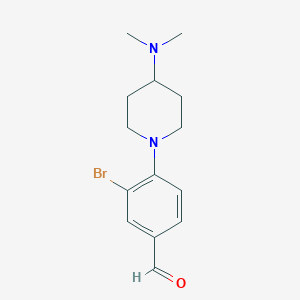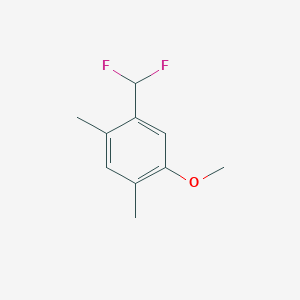
5-Difluoromethyl-2,4-dimethylanisole
Vue d'ensemble
Description
5-Difluoromethyl-2,4-dimethylanisole (5-DFMDA) is an organic molecule of the anisole family. It is a fluorinated derivative of the anisole backbone, with two fluorine atoms substituted for hydrogen atoms on the aryl ring. 5-DFMDA is an important intermediate in the synthesis of a variety of organic compounds, and it has been studied extensively in the scientific literature. It is a versatile molecule that has been used in a variety of laboratory and industrial processes, including as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
5-Difluoromethyl-2,4-dimethylanisole has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a starting material for the synthesis of a variety of organic compounds, including fluoroalkenes and fluoroaromatics. Additionally, 5-Difluoromethyl-2,4-dimethylanisole has been used in the synthesis of various fluorinated derivatives of anisole, such as 5-difluoromethyl-2,4-dimethoxyanisole.
Mécanisme D'action
The mechanism of action of 5-Difluoromethyl-2,4-dimethylanisole is not entirely understood. However, it is believed that the fluorine atoms on the aryl ring are responsible for the molecule's reactivity. The fluorine atoms are electron-withdrawing, which increases the electron density of the aryl ring and makes it more reactive. This increased reactivity allows 5-Difluoromethyl-2,4-dimethylanisole to be used as a reagent in the synthesis of a variety of organic compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Difluoromethyl-2,4-dimethylanisole are not well understood. However, it is believed that the molecule is not toxic and does not have any adverse effects on humans or other organisms. It has been used as a reagent in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds, and it is believed that these compounds are safe for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of 5-Difluoromethyl-2,4-dimethylanisole for laboratory experiments is its high reactivity. The fluorine atoms on the aryl ring increase the electron density of the molecule, making it more reactive. This increased reactivity allows 5-Difluoromethyl-2,4-dimethylanisole to be used as a reagent in the synthesis of a variety of organic compounds. Additionally, 5-Difluoromethyl-2,4-dimethylanisole is relatively inexpensive and widely available, making it an attractive reagent for laboratory experiments.
However, there are some limitations to the use of 5-Difluoromethyl-2,4-dimethylanisole in laboratory experiments. The molecule is highly reactive and can be difficult to handle. Additionally, it can be difficult to control the reaction conditions, which can lead to poor yields or unwanted side reactions.
Orientations Futures
The future of 5-Difluoromethyl-2,4-dimethylanisole is bright. The molecule has already been used in a variety of laboratory and industrial processes, and it has the potential to be used in a variety of new applications. Possible future directions for 5-Difluoromethyl-2,4-dimethylanisole include its use in the synthesis of novel fluorinated organic compounds, as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, and as an additive in a variety of industrial processes. Additionally, 5-Difluoromethyl-2,4-dimethylanisole could be used as a starting material for the synthesis of a variety of fluorinated derivatives of anisole, such as 5-difluoromethyl-2,4-dimethoxyanisole. Finally, further research into the mechanism of action of 5-Difluoromethyl-2,4-dimethylanisole could lead to new and improved applications for the molecule.
Propriétés
IUPAC Name |
1-(difluoromethyl)-5-methoxy-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-4-7(2)9(13-3)5-8(6)10(11)12/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAUAQAMNZYZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)F)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Difluoromethyl-2,4-dimethylanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



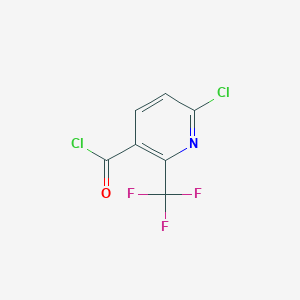
![2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride](/img/structure/B1411510.png)
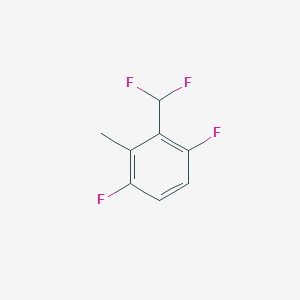
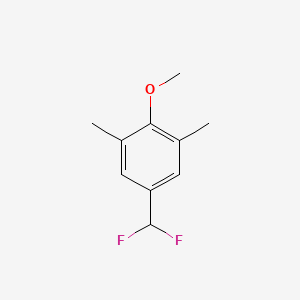
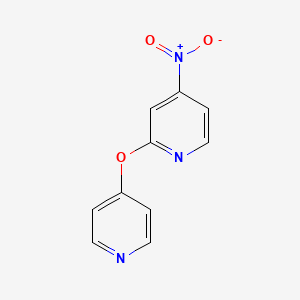
![C-[5-(5-Trifluoromethyl-pyridin-2-yl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride](/img/structure/B1411517.png)
![tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1411522.png)
